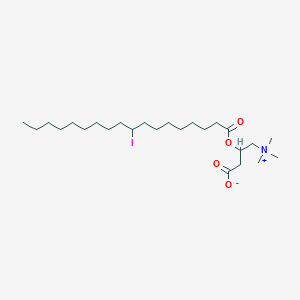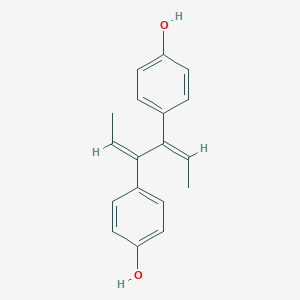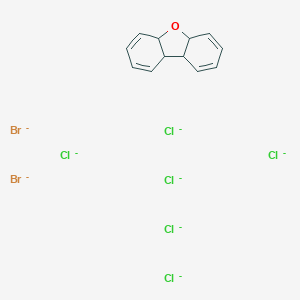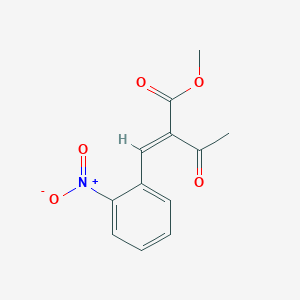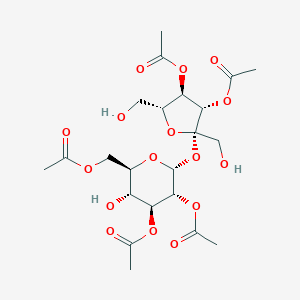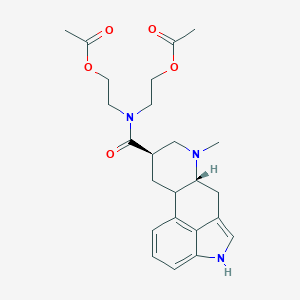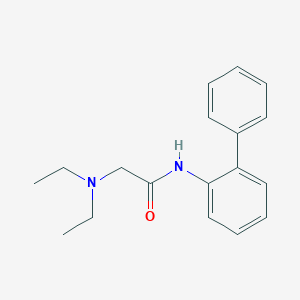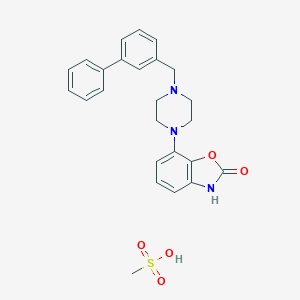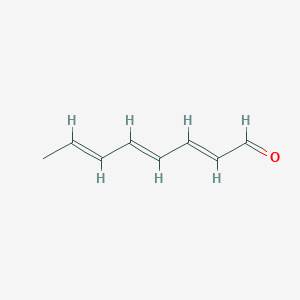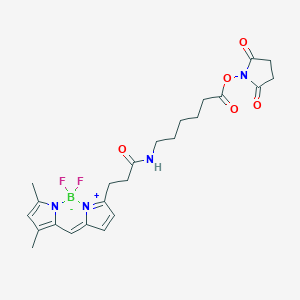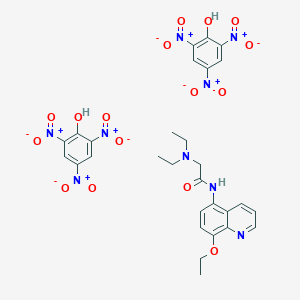
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEAEQ or E-64d, and it has been found to have various biochemical and physiological effects.
作用機序
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride acts as a covalent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This compound contains a vinyl sulfone group that reacts with the thiol group of the catalytic cysteine residue, leading to the formation of a covalent bond. The inhibition of cysteine proteases by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to result in the accumulation of undegraded proteins and peptides, leading to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune disorders.
生化学的および生理学的効果
In addition to its role as a cysteine protease inhibitor, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit lysosomal acidification, leading to the impairment of lysosomal function and the accumulation of autophagosomes. The inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been implicated in the induction of autophagy and the suppression of immune responses.
実験室実験の利点と制限
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has several advantages for lab experiments. This compound is highly specific for cysteine proteases, making it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a reversible inhibitor, allowing for the recovery of enzyme activity after the compound is removed. However, this compound has some limitations, including its irreversible binding to cysteine proteases, which can lead to the formation of adducts with other cellular proteins. Additionally, the inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride can affect other cellular processes, leading to off-target effects.
将来の方向性
The use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in scientific research is likely to continue to expand in the future. One potential future direction is the development of more specific inhibitors of cysteine proteases, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in combination with other inhibitors could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new analytical techniques could lead to a better understanding of the mechanism of action of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride and its effects on cellular processes.
合成法
The synthesis of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride involves the reaction of 8-ethoxy-5-quinolinecarboxylic acid with diethylamine to form 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide. This compound is then treated with hydrochloric acid to produce 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been extensively used in scientific research due to its ability to inhibit cysteine proteases. This compound has been found to be particularly effective in inhibiting cathepsins, which are involved in various physiological processes such as antigen presentation, apoptosis, and extracellular matrix degradation. The inhibition of cathepsins using 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to have therapeutic potential in various diseases such as cancer, osteoporosis, and autoimmune disorders.
特性
CAS番号 |
19655-27-7 |
|---|---|
製品名 |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
分子式 |
C29H29N9O16 |
分子量 |
759.6 g/mol |
IUPAC名 |
2-(diethylamino)-N-(8-ethoxyquinolin-5-yl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H23N3O2.2C6H3N3O7/c1-4-20(5-2)12-16(21)19-14-9-10-15(22-6-3)17-13(14)8-7-11-18-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-11H,4-6,12H2,1-3H3,(H,19,21);2*1-2,10H |
InChIキー |
YCIZLYGFZVZDPB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




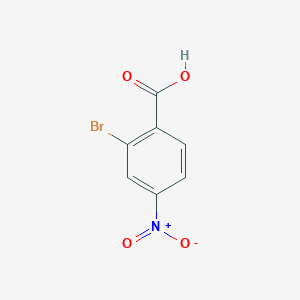
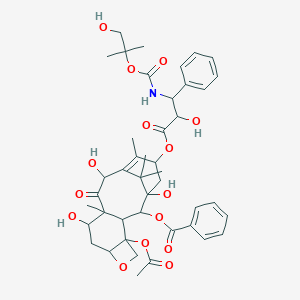
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
